molecular formula C14H17N5O2 B11837310 Ethyl N'-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate

Ethyl N'-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate

Cat. No.: B11837310
M. Wt: 287.32 g/mol
InChI Key: LCGQSAQHSIXDBZ-YVLHZVERSA-N
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Description

Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. This particular compound features an amino group at the 5-position and a phenyl group at the 1-position, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction conditions often involve the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization and recrystallization techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated pyrazoles, which can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with enzyme active sites, inhibiting their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can lead to the modulation of various biological pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate is unique due to its specific substitution pattern, which provides a distinct set of chemical and biological properties. The presence of the ethyl and carbonyl groups allows for additional functionalization and enhances the compound’s versatility in various applications .

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

ethyl (1Z)-N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate

InChI

InChI=1S/C14H17N5O2/c1-3-21-10(2)17-18-14(20)12-9-16-19(13(12)15)11-7-5-4-6-8-11/h4-9H,3,15H2,1-2H3,(H,18,20)/b17-10-

InChI Key

LCGQSAQHSIXDBZ-YVLHZVERSA-N

Isomeric SMILES

CCO/C(=N\NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)/C

Canonical SMILES

CCOC(=NNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)C

Origin of Product

United States

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